2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O2/c12-8-1-6(2-9(13)3-8)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWRARJZGOMGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662745 |

Source

|

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-73-9 |

Source

|

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

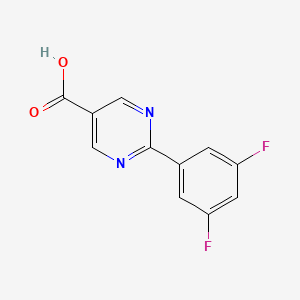

Chemical structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The pyrimidine core is one such "privileged structure," renowned for its versatile role in medicinal chemistry. This guide provides a detailed examination of a specific, highly functionalized pyrimidine derivative: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid. Our objective is not merely to present data but to construct a narrative around this molecule, elucidating the rationale behind its structural features and its potential as a valuable building block for researchers, scientists, and drug development professionals. We will deconstruct its architecture, from the electron-withdrawing influence of its difluorinated ring to the critical hydrogen-bonding capabilities of its carboxylic acid, providing a comprehensive view of its chemical personality and utility.

Core Molecular Identity and Physicochemical Landscape

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a precisely engineered molecule featuring three key components: a central pyrimidine ring, a 3,5-difluorophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Each of these functional groups imparts distinct properties that are critical to its function as a synthetic intermediate in pharmaceutical development.

The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocycle is widely exploited as a scaffold for developing antiviral and anticancer agents.[2][3] The strategic placement of substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Structural and Chemical Identifiers

A molecule's identity is unequivocally established through standardized nomenclature and registration.

| Property | Value | Source |

| IUPAC Name | 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid | [4] |

| CAS Number | 933988-73-9 | [4] |

| Molecular Formula | C₁₁H₆F₂N₂O₂ | [4] |

| Molecular Weight | 236.18 g/mol | [4] |

| Canonical SMILES | O=C(O)C1=CN=C(C2=CC(F)=CC(F)=C2)N=C1 | [4] |

| LogP | 1.92 | [4] |

| Physical Form | Solid |

Key Structural Features and Their Implications

The molecule's architecture is a deliberate combination of functional groups designed for specific interactions.

Experimental Protocol (General Methodology)

The following protocol is a representative, non-optimized procedure based on established methods for analogous compounds. [5][6] Step 1: Preparation of the Ester Intermediate

-

To a solution of sodium methoxide in methanol, add 3,5-difluorobenzamidine hydrochloride and a suitable C3 building block like methyl 3,3-dimethoxy-2-formylpropanoate.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

Purify the resulting residue (methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate) using silica gel column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (1-2 equivalents).

-

Stir the mixture at room temperature, monitoring the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with aqueous HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

Spectroscopic Confirmation of Structure

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. [7]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum would show distinct signals corresponding to the different protons. Protons on the pyrimidine ring would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the difluorophenyl ring would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O. [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield in the 160-180 ppm range. [7]The carbons in the two aromatic rings would also have characteristic chemical shifts, with the carbons directly bonded to fluorine showing large C-F coupling constants.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum provides confirmation of the functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. [8][9]A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. [9][10]* Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, matching its molecular formula C₁₁H₆F₂N₂O₂. [11]

Relevance and Applications in Drug Discovery

The structural motifs within 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid make it a highly attractive building block for creating targeted therapeutics. Pyrimidine derivatives are known to act as inhibitors for a wide range of enzymes, particularly kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. [3][12][13]

Role as a Pharmacophore

The molecule can be viewed as a pharmacophore, a molecular framework carrying the essential features for biological activity.

-

Kinase Inhibition : Many kinase inhibitors feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the "hinge region" of the enzyme. The 2-aryl substituent often extends into a hydrophobic pocket, and other functional groups can be tailored to achieve selectivity and potency. The carboxylic acid could be used to interact with solvent-exposed basic residues or to improve physicochemical properties.

Synthetic Utility

The carboxylic acid group is not just for biological interactions; it is a versatile chemical handle. It can be readily converted into other functional groups, such as amides, esters, or alcohols, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. This is a cornerstone of lead optimization in drug discovery. [14]

Analytical Quantification Methodology

Accurate quantification is essential for all stages of research and development, from reaction monitoring to pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing polar aromatic compounds like this one. [15][16]

Standard RP-HPLC Protocol

-

System : An HPLC system equipped with a UV-Vis detector.

-

Column : A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient Elution : A linear gradient from 10% B to 90% B over 15-20 minutes. The acidic modifier ensures the carboxylic acid is protonated and well-retained.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).

-

Quantification : A calibration curve is generated using certified reference standards of known concentrations to quantify the amount of the compound in a sample.

Conclusion

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is more than a collection of atoms; it is a product of rational chemical design. Its structure elegantly combines the biologically validated pyrimidine scaffold with fluorine atoms for metabolic stability and a carboxylic acid for potent, targeted interactions and synthetic versatility. For scientists in the pharmaceutical field, this molecule represents a well-equipped starting point for the discovery of novel therapeutics, embodying the principles of modern medicinal chemistry. Understanding its structure, synthesis, and properties is fundamental to unlocking its full potential in the development of next-generation medicines.

References

-

PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved February 13, 2026, from [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. Retrieved February 13, 2026, from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved February 13, 2026, from [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999). Chemistry of Heterocyclic Compounds. Retrieved February 13, 2026, from [Link]

-

Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. (2011). Journal of Medicinal Chemistry, 54(7), 2433-46. Retrieved February 13, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Request PDF. Retrieved February 13, 2026, from [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). European Journal of Medicinal Chemistry, 144, 330-348. Retrieved February 13, 2026, from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833. Retrieved February 13, 2026, from [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2016). Journal of Molecular Structure. Retrieved February 13, 2026, from [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2011). Molecules, 16(1), 623-636. Retrieved February 13, 2026, from [Link]

-

HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. Retrieved February 13, 2026, from [Link]

Sources

- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document will delve into its chemical identity, outline a robust synthetic pathway, and present a hypothetical application in a relevant biological assay, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules. The presence of the difluorophenyl and pyrimidine moieties, coupled with a carboxylic acid group, provides a versatile scaffold for creating targeted therapeutics.[1][2][3][4][5]

| Identifier | Value | Source |

| IUPAC Name | 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid | [6] |

| CAS Number | 933988-73-9 | [6] |

| SMILES String | O=C(O)C1=CN=C(C2=CC(F)=CC(F)=C2)N=C1 | [6] |

| InChIKey | DGWRARJZGOMGGO-UHFFFAOYSA-N | [6] |

| Molecular Formula | C11H6F2N2O2 | [6] |

| Molecular Weight | 236.18 g/mol | [6] |

Synthetic Pathway and Experimental Protocol

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be achieved through various methods.[7][8][9] A common and effective approach involves the condensation of an amidine with a suitable three-carbon building block, followed by hydrolysis of an ester to the carboxylic acid.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible two-step synthetic route for 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid.

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate

This procedure is adapted from established methods for pyrimidine synthesis.[7][8]

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzamidine hydrochloride (1 equivalent) in ethanol (100 mL).

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature to liberate the free amidine.

-

Addition of β-ketoester: Add ethyl 2-formyl-3-oxopropanoate (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

-

Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Hydrolysis: Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Acidification: Upon completion, remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid.

Application in a Kinase Inhibition Assay

Derivatives of 2-phenylpyrimidine are known to exhibit inhibitory activity against various kinases, such as Bruton's tyrosine kinase (BTK).[1] The title compound can serve as a crucial intermediate for the synthesis of potential kinase inhibitors.

Hypothetical Experimental Workflow for Kinase Inhibition Screening

The following diagram outlines a typical workflow for screening the inhibitory potential of a compound derived from 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid against a target kinase.

Caption: A standard workflow for a kinase inhibition assay.

Protocol for In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., an amide derivative of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid) in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reagent Addition: Add the kinase, a suitable peptide substrate, and adenosine triphosphate (ATP) to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate. Luminescent-based assays are commonly used.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure provides a foundation for the development of potent and selective inhibitors of various biological targets, particularly kinases. The protocols and workflows presented in this guide offer a framework for the synthesis, characterization, and biological evaluation of compounds derived from this important scaffold.

References

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry. [Link]

-

Lv, K., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kato, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

Svete, J., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

-

PubChem. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

PubChem. Pyrimidine-5-carboxylic acid. [Link]

-

Agbaje, O. A., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. [Link]

-

Vdovenko, S. I., et al. (2005). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. Synthesis. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

-

PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Physical properties of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

[1]

Compound Identity & Structural Architecture

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a biaryl heterocyclic building block characterized by an electron-deficient pyrimidine core flanked by a lipophilic, metabolically stable difluorophenyl moiety.[1] This specific architecture is frequently employed in medicinal chemistry to optimize potency and metabolic stability (blocking metabolic "hotspots" on the phenyl ring).[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid |

| CAS Number | 933988-73-9 |

| Molecular Formula | C₁₁H₆F₂N₂O₂ |

| Molecular Weight | 236.17 g/mol |

| SMILES | OC(=O)c1cncnc1-c1cc(F)cc(F)c1 |

| InChI Key | DGWRARJZGOMGGO-UHFFFAOYSA-N |

Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones:

-

Acidic Headgroup (C5-COOH): Provides a hydrogen bond donor/acceptor site and a handle for further derivatization (e.g., amide coupling).[1]

-

Linker Core (Pyrimidine): Acts as a rigid scaffold that positions the side chains in a specific vector.[1] The nitrogen atoms reduce lipophilicity compared to a phenyl ring (lowering LogP).[1]

-

Hydrophobic Tail (3,5-Difluorophenyl): Increases lipophilicity and metabolic resistance.[1] The fluorine atoms at the 3,5-positions block oxidative metabolism (CYP450) and modulate the electronic properties of the ring.[1]

Figure 1.[1][2] Structural decomposition of the pharmacophore.

Physicochemical Profile

Understanding the physicochemical properties is essential for handling, purification, and formulation.[1]

Calculated & Observed Properties

| Property | Value / Range | Context / Method |

| Appearance | White to off-white solid | Typical for pyrimidine carboxylic acids.[1] |

| Melting Point | >220 °C (Decomposition likely) | High lattice energy due to intermolecular H-bonding (dimer formation).[1] |

| pKa (Acid) | 3.2 – 3.5 (Predicted) | More acidic than benzoic acid (4.[1]2) due to the electron-withdrawing pyrimidine ring and fluorine substituents.[1] |

| LogP (Octanol/Water) | 1.92 ± 0.2 | Moderate lipophilicity; suitable for oral drug candidates (Lipinski compliant).[1] |

| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the acid is ionized (carboxylate), significantly increasing water solubility.[1] |

| Polar Surface Area (PSA) | ~63 Ų | Good membrane permeability prediction (<140 Ų).[1] |

Solubility Profile

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents are best for stock solutions).

-

Moderate Solubility: Methanol, Ethanol (often requires heating), Acetone.

-

Low Solubility: Water (at acidic pH), Dichloromethane, Hexanes.

-

pH-Dependent Solubility: Solubility in water increases drastically at pH > 4.5 due to deprotonation of the carboxylic acid.[1]

Synthetic Utility & Protocols

The most robust synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid utilizes a Suzuki-Miyaura cross-coupling approach.[1] This method is preferred over cyclization strategies for research-scale production due to the availability of starting materials.[1]

Synthesis Workflow (Suzuki-Miyaura)

-

Coupling: Reaction of ethyl 2-chloropyrimidine-5-carboxylate with 3,5-difluorophenylboronic acid.

-

Hydrolysis: Saponification of the ester to the free acid.[1]

Figure 2.[1][2][3][4][5] Synthetic pathway via Suzuki cross-coupling.[1]

Experimental Protocol (Representative)

Note: Standard safety precautions (PPE) for handling fluorinated aromatics and palladium catalysts apply.

-

Coupling : Charge a reaction flask with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq). Add 1,4-dioxane/water (4:1 ratio).[1] Degas with nitrogen for 10 min. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 4-6 hours. Monitor by LC-MS.[1][5]

-

Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Hydrolysis : Dissolve the crude ester in THF/Water (1:1). Add LiOH·H₂O (3.0 eq).[1] Stir at RT until ester is consumed (TLC/LC-MS).

-

Isolation : Acidify reaction mixture to pH ~2-3 using 1M HCl. The product typically precipitates as a white solid.[1] Filter, wash with water, and dry under vacuum.

Characterization & Analysis

To validate the identity and purity of the compound, the following analytical signatures are diagnostic.

NMR Spectroscopy (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

-

δ 9.2-9.4 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6).[1] These are chemically equivalent and highly deshielded.[1]

-

δ 7.9-8.1 ppm (m, 2H): Phenyl protons at positions 2 and 6 (ortho to pyrimidine).[1]

-

δ 7.4-7.6 ppm (tt, 1H): Phenyl proton at position 4 (para to pyrimidine), showing splitting by fluorine atoms.[1]

-

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI).

-

Positive Mode (ESI+): [M+H]⁺ = 237.18 m/z.[1]

-

Negative Mode (ESI-): [M-H]⁻ = 235.17 m/z (Preferred for carboxylic acids).[1]

Quality Control Workflow

For drug development applications, purity >95% is required.

Figure 3. Quality control decision tree for compound validation.

Handling & Stability

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), 1-13.[1] Retrieved from [Link]

-

U.S. Patent No. 8,829,195 (2014). Pyrimidine derivatives and their use as kinase inhibitors. United States Patent and Trademark Office.[1] Retrieved from

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the pKa Values of Pyrimidine-5-Carboxylic Acid Derivatives

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. Pyrimidine-5-carboxylic acid and its derivatives represent a scaffold of significant interest, appearing in a wide array of biologically active compounds.[1] Understanding their ionization behavior is not merely an academic exercise; it is a fundamental requirement for designing molecules with optimal absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive exploration of the pKa values of these derivatives, offering field-proven insights into the factors governing their acidity, the methodologies for their determination, and the profound implications for pharmaceutical research.

Section 1: The Physicochemical Landscape of Pyrimidine-5-Carboxylic Acid

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a compound like pyrimidine-5-carboxylic acid, there are two primary ionizable centers: the carboxylic acid group and the nitrogen atoms of the pyrimidine ring.

-

The Carboxylic Acid Group (-COOH): This group is acidic, readily donating a proton to form a carboxylate anion (-COO⁻). The pKa of this group is influenced by the electron-withdrawing nature of the pyrimidine ring.

-

The Pyrimidine Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are basic and can accept a proton. However, the pyrimidine ring is electron-deficient, which significantly reduces the basicity of these nitrogens compared to a simpler amine or even pyridine.[2]

The interplay between these groups, and the influence of further substitutions on the ring, creates a complex but predictable physicochemical profile.

Factors Influencing pKa

The acidity of the carboxylic acid and the basicity of the ring nitrogens are not fixed; they are modulated by the electronic effects of substituents on the pyrimidine ring. These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effects: Electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a nitro group (-NO₂) attached to the pyrimidine ring will increase the acidity of the carboxylic acid (lower its pKa).[3][4][5] They do this by pulling electron density away from the carboxylate anion, stabilizing the negative charge and making the corresponding acid a stronger proton donor.[4][6] Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease acidity (raise the pKa) by pushing electron density towards the carboxylate, destabilizing the anion.

-

Resonance Effects: Substituents can also exert effects through the delocalization of electrons across the π-system of the aromatic ring. This can either stabilize or destabilize the conjugate base, thereby altering the pKa.

-

Positional Isomerism: The position of the carboxylic acid group on the pyrimidine ring has a substantial impact on its pKa due to the proximity to the electron-withdrawing nitrogen atoms.

The following diagram illustrates the key factors that modulate the pKa of these derivatives.

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Calibrate a potentiometer using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a stock solution of the pyrimidine-5-carboxylic acid derivative at a known concentration (e.g., 1-10 mM). If solubility is an issue, a co-solvent like methanol or DMSO may be used, though this can affect the aqueous pKa value.

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.

-

-

Titration:

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, purge the solution with nitrogen to displace dissolved CO₂.

-

Begin the titration by adding small, precise increments of the appropriate titrant (NaOH for an acidic group).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

Protocol 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. It is particularly useful for compounds with low solubility or for high-throughput screening.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a stock solution of the pyrimidine-5-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the stock solution to ensure the total concentration of the compound remains the same across all samples.

-

Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

Section 3: Computational pKa Prediction

In modern drug discovery, computational tools are frequently used to predict pKa values for large libraries of virtual compounds, allowing for early-stage filtering and prioritization. [1]These programs use algorithms based on empirical data from vast chemical databases or quantum chemical calculations.

Several commercial and academic software packages are available for this purpose, including:

-

ACD/pKa DB: Utilizes a large database of experimental pKa values to make predictions based on structural similarity.

-

Epik (Schrödinger): Employs machine learning and quantum mechanics to predict protonation states and pKa values.

-

MoKa: Uses an algorithm based on descriptors derived from GRID molecular interaction fields.

While these tools provide rapid estimations, it is crucial to recognize that their accuracy can vary, and experimental validation for lead compounds remains the gold standard.

Section 4: Implications of pKa in Drug Development

The pKa of a pyrimidine-5-carboxylic acid derivative directly influences its ionization state at physiological pH (typically ~7.4), which in turn governs its entire ADME profile.

-

Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. A carboxylic acid with a pKa of ~4 will be predominantly ionized (deprotonated) in the blood and intestines (pH > 7), enhancing its solubility.

-

Permeability: Cell membranes are lipid bilayers, which are more easily crossed by neutral, lipophilic molecules. The same carboxylic acid that is soluble in the intestine must be able to exist transiently in its neutral (protonated) form to be absorbed across the gut wall. The pKa dictates the balance between the soluble ionized form and the permeable neutral form.

-

Target Binding: If the drug target is an enzyme or receptor, the binding interaction may depend on specific ionization states. A hydrogen bond donor or acceptor interaction could be abolished if the group is in the wrong protonation state.

The diagram below illustrates the central role of pKa in influencing key drug-like properties.

Caption: The impact of pKa on critical drug properties.

Conclusion

The pKa of pyrimidine-5-carboxylic acid derivatives is a cornerstone of their chemical identity and a powerful lever in drug design. By understanding the structural factors that influence ionization, employing rigorous experimental methods for its determination, and leveraging computational predictions, researchers can rationally engineer molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. A thorough characterization of pKa is not just a data point; it is an essential piece of the complex puzzle of transforming a promising chemical scaffold into a successful medicine.

References

-

ChemBK. (2024). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Seybold, P. G., & Hameed, R. A. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(15), 8565. [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid. Retrieved from [Link]

-

Reddit. (2023). r/OrganicChemistry: Given that the approx. pka of protonated pyrimidine is 1... Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Precision Amide Coupling of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Executive Summary

This guide details the optimized conditions for effecting amide couplings with 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid . This substrate presents specific challenges typical of electron-deficient heteroaromatic acids: poor solubility in non-polar solvents, high susceptibility to nucleophilic aromatic substitution (

We present three validated protocols ranging from discovery-scale synthesis (HATU) to scalable, green process chemistry (T3P), and a "brute force" method for unreactive amines (Acid Chloride).

Substrate Analysis & Mechanistic Insights

Electronic Environment

The pyrimidine-5-carboxylic acid scaffold is significantly more acidic than its phenyl analog (benzoic acid).

-

Acidity: The electron-withdrawing nature of the pyrimidine ring (two nitrogen atoms) stabilizes the carboxylate anion. The estimated

is -

Implication: The carboxylate is a weak nucleophile. Activation requires highly reactive uronium/phosphonium reagents or conversion to an acid chloride.

-

Risk Factor (

): The pyrimidine ring is electron-deficient. While position 2 is blocked by the 3,5-difluorophenyl group, positions 4 and 6 are susceptible to nucleophilic attack by amines, particularly if the activation of the carboxylic acid is slow.

Solubility Profile

-

Soluble: DMF, DMAc, NMP, DMSO (warm).

-

Sparingly Soluble: THF, EtOAc, MeCN (often requires heat).

-

Insoluble: DCM, Toluene, Water.

-

Recommendation: Use DMF or NMP as the primary solvent to ensure homogeneity, which is critical for kinetic control over side reactions.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the amine partner and scale.

Figure 1: Strategic selection of coupling conditions based on amine sterics/electronics and reaction scale.

Experimental Protocols

Protocol A: The "Workhorse" (HATU)

Best for: Discovery chemistry (<1g), aliphatic amines, and rapid library synthesis. Mechanism: HATU generates an active ester (O-At) which is highly reactive but less prone to racemization (not an issue here) and highly efficient for electron-poor acids.

Materials:

-

Acid: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

HATU: 1.2 equiv

-

Base: DIEA (Diisopropylethylamine), 3.0 equiv

-

Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

-

Dissolution: Charge a reaction vial with the pyrimidine acid (1.0 equiv) and anhydrous DMF. Stir until mostly dissolved (fine suspension is acceptable).

-

Deprotonation: Add DIEA (3.0 equiv). The solution should clarify as the carboxylate salt forms. Critical: Ensure the system is basic (pH > 8 on wet paper).

-

Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution often turns yellow/orange.

-

Coupling: Add the amine (1.2 equiv).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

-

Note: If the reaction stalls, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or water to remove DMF. Wash 1x with Sat. NaHCO₃, 1x Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Green & Scalable" (T3P)

Best for: Process scale (>1g), weak nucleophiles (anilines), and easy purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activating agent. It produces water-soluble byproducts, eliminating the need for chromatography in many cases.

Materials:

-

Acid: 1.0 equiv

-

Amine: 1.1 equiv

-

T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

-

Base: Pyridine (3.0 equiv) OR NMM (N-methylmorpholine, 3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Procedure:

-

Setup: Charge the pyrimidine acid (1.0 equiv) and the amine (1.1 equiv) into the flask.

-

Solvent: Add EtOAc (or DMF). Add the base (Pyridine or NMM, 3.0 equiv).

-

Addition: Cool to 0°C (optional, but recommended for selectivity). Add T3P solution dropwise.

-

Reaction: Allow to warm to RT and stir.

-

Optimization: T3P reactions are robust and can be heated to reflux (EtOAc) or 80°C (DMF) if the amine is unreactive.

-

-

Workup: Quench with water. Separate layers.

Protocol C: The "Bunker Buster" (Acid Chloride)

Best for: Extremely sterically hindered amines or very electron-deficient anilines where HATU/T3P fail.

Materials:

-

Acid: 1.0 equiv

-

Oxalyl Chloride: 1.5 equiv

-

Solvent: DCM (for activation) / THF (for coupling)[7]

Procedure:

-

Activation: Suspend the acid in anhydrous DCM (or DCM/THF mix if insoluble). Cool to 0°C.[4][7]

-

Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack like activation).

-

Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

, -

Isolation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat excessively).

-

Coupling: Redissolve the crude acid chloride in anhydrous THF or DCM. Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv).

-

Workup: Standard aqueous extraction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Carboxylate stability | The pyrimidine acid is highly acidic. Ensure enough base (DIEA) is used to fully deprotonate it before adding HATU. |

| Side Product (M+ Amine) | The amine attacked C4 or C6 on the ring. Switch to Protocol B (T3P) . T3P activation is often faster than the | |

| Precipitation | Poor Solubility | Switch solvent to NMP or DMAc. Ensure the reaction concentration is lower (0.05 M). |

| Epimerization | (Not applicable) | This specific acid is achiral. High temperatures are generally safe regarding stereochemistry. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][8] Organic Process Research & Development, 20(2), 140-177.

-

Archimica (Euticals). (n.d.). T3P (Propylphosphonic Anhydride) Handling and Application Note.

Sources

- 1. growingscience.com [growingscience.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpt.com [jpt.com]

- 10. researchgate.net [researchgate.net]

Application Note: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-73-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines two critical structural motifs:

-

The Pyrimidine Core: A pervasive heterocyclic scaffold in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) due to its ability to function as a hydrogen bond acceptor in the ATP-binding hinge region of kinases [1].[1]

-

The 3,5-Difluorophenyl Moiety: A bioisostere for the phenyl group that enhances metabolic stability by blocking cytochrome P450 oxidation sites (specifically at the vulnerable para and ortho positions) while modulating lipophilicity (LogP) and electrostatic potential for improved ligand-protein binding [2].

This guide outlines the handling, synthetic utility, and protocol optimization for utilizing this intermediate in the generation of focused small-molecule libraries, particularly for oncology (Kinase/EGFR inhibition) and immunology targets.

Chemical Properties & Handling[2]

-

Predicted LogP: ~1.92 (Moderate lipophilicity, ideal for oral bioavailability optimization).

-

Solubility:

-

High: DMSO, DMF, DMAc.

-

Moderate: Methanol, Ethyl Acetate (warm).

-

Low: Water, Hexanes.

-

-

Stability: Stable under standard laboratory conditions. The pyrimidine ring is electron-deficient, making the carboxylic acid slightly more acidic than benzoic acid analogs; this influences coupling reagent selection.

Synthetic Application Protocols

The primary utility of this intermediate is as a precursor for amide-based inhibitors.[1] Due to the electron-withdrawing nature of the pyrimidine ring, the carboxylic acid is deactivated toward nucleophilic attack compared to aliphatic acids, requiring robust activation strategies.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Primary amines, non-hindered secondary amines, and parallel library synthesis.[1]

Reagents:

-

Substrate: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc[6]

Step-by-Step Workflow:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

-

Addition: Add the amine partner (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with 10% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[7]

Protocol B: "Difficult" Coupling via Acid Chloride (In Situ)

Best for: Electron-deficient amines (e.g., anilines, aminopyrazoles) or sterically hindered amines.[1]

Rationale: Standard coupling reagents often fail with electron-poor anilines.[1][8] Converting the acid to the acid chloride generates a highly reactive electrophile capable of overcoming poor nucleophilicity [3].

Reagents:

-

Reagent: Oxalyl Chloride (2.0 equiv) + catalytic DMF (1-2 drops)[1]

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

-

Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N₂ atmosphere.

-

Catalysis: Add catalytic DMF (1 drop).

-

Activation: Dropwise add Oxalyl Chloride (2.0 equiv) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves.

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Critical: Do not expose to humid air.

-

Coupling: Re-dissolve the crude acid chloride in anhydrous DCM or THF. Add the amine (1.0 equiv) and Pyridine (3.0 equiv) as a base. Stir at RT overnight.

Strategic Logic: Scaffold Utilization

The following diagram illustrates the medicinal chemistry logic for deploying this scaffold. It highlights how the 3,5-difluoro substitution pattern drives metabolic stability while the carboxylic acid handle enables diversity.[1]

Figure 1: Strategic workflow for utilizing the 2-(3,5-difluorophenyl)pyrimidine scaffold. The diagram maps the intrinsic properties of the fluorinated tail to the synthetic divergence points at the carboxylic acid head.

Analytical Quality Control

To ensure the integrity of the intermediate before library synthesis, verify the following parameters.

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, H₂O/MeCN + 0.1% TFA) | >95% Area | Impurities often include decarboxylated by-products.[1] |

| Identity | ¹H-NMR (DMSO-d₆) | Confirmed | Look for broad singlet (COOH) at >13 ppm and triplet (H-4 phenyl) at ~7.5 ppm.[1] |

| Water Content | Karl Fischer | <1.0% | High water content decomposes activated esters (Protocol A). |

HPLC Method Parameters (Standard)

References

-

FDA-Approved Pyrimidine-Containing Drugs: Systematic review of pyrimidine scaffolds in oncology and metabolic disease. Source:[1]

-

Fluorine in Medicinal Chemistry: Analysis of the 3,5-difluorophenyl group as a metabolic blocker and lipophilic modulator. Source:[1]

-

Amide Coupling Protocols: Comparison of HATU vs. Acid Chloride methods for electron-deficient substrates. Source:[1]

-

Commercial Availability & Properties: Physical data and CAS verification for 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid. Source:[1]

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | 933988-73-9 [amp.chemicalbook.com]

- 3. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | 933988-73-9 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 933988-75-1 CAS MSDS (2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Strategic Deployment of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic Acid in Kinase Inhibitor Design

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the selection of the central scaffold determines the trajectory of Lead Optimization. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-73-9) represents a privileged building block that addresses two critical failure modes in early drug discovery: metabolic instability and sub-optimal physicochemical properties .

This Application Note details the strategic integration of this scaffold into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. We provide validated protocols for synthesizing amide libraries that leverage the C5-carboxylic acid vector to probe the ATP-binding site solvent channel, while the 2-aryl moiety anchors the molecule via hydrophobic interactions.

Scientific Rationale: The "Fluorine Effect" in Kinase Design

Structural Advantages

The pyrimidine-5-carboxylic acid core acts as a rigid linker, directing substituents into specific pockets of the kinase active site. The specific selection of the 3,5-difluorophenyl group at the C2 position is not arbitrary; it is a calculated medicinal chemistry tactic.

-

Metabolic Blockade: The 3- and 5-positions of phenyl rings are primary sites for Cytochrome P450 (CYP)-mediated oxidation. Fluorine substitution at these positions blocks metabolic soft spots, significantly extending the half-life (

) of the inhibitor. -

Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the pyrimidine ring. This modulation decreases the basicity of the pyrimidine nitrogens, reducing non-specific protein binding while maintaining H-bond acceptor capability for the kinase hinge region (e.g., interaction with the backbone NH of the "gatekeeper" residue).

-

Lipophilicity Tuning: The 3,5-difluoro motif increases lipophilicity (

) moderately compared to the unsubstituted phenyl, improving membrane permeability without the solubility penalties often associated with chloro- or bromo-substituents.

Comparative Physicochemical Profile

The following table illustrates the theoretical property shifts when employing the 3,5-difluoro motif versus standard analogs.

| Motif (R-Group) | cLogP | tPSA (Ų) | Metabolic Stability (Microsomal) | Electronic Effect (σ_meta) |

| Phenyl (Unsubstituted) | 2.1 | 50.2 | Low (High clearance) | 0.00 |

| 3,5-Difluorophenyl | 2.6 | 50.2 | High (Blocked sites) | +0.34 (Strong EWG) |

| 3,5-Dimethoxyphenyl | 2.3 | 68.6 | Moderate (O-demethylation risk) | +0.12 |

| 3-Chlorophenyl | 2.9 | 50.2 | Moderate | +0.37 |

Table 1: Physicochemical comparison of C2-aryl substituents on the pyrimidine-5-carboxylic acid core.

Application Workflow: Scaffold-Based Library Design

The primary application of this building block is the generation of Type I or Type I½ kinase inhibitors. The carboxylic acid at position 5 serves as a "growth vector" to reach the solvent-exposed region or the ribose-binding pocket.

Design Logic Visualization

The following diagram illustrates the workflow for transforming the raw building block into a potent kinase inhibitor lead.

Figure 1: Workflow for utilizing 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid in library generation.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To synthesize a diverse set of amides from 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid without racemization or low yields common with electron-deficient acids.

Context: Standard EDC/HOBt couplings often fail with electron-deficient pyrimidines due to slow activation. We recommend T3P (Propylphosphonic anhydride) for its superior safety profile and easy workup (water-soluble byproducts).

Materials:

-

Scaffold: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (1.0 eq).

-

Amine: Diverse primary/secondary amines (1.2 eq).

-

Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Solvent: DMF or EtOAc (Dry).

Step-by-Step Procedure:

-

Preparation: Dissolve the scaffold (0.1 mmol) and the specific amine (0.12 mmol) in dry DMF (1.0 mL) in a 1-dram vial.

-

Activation: Add DIPEA (0.3 mmol) followed by the dropwise addition of T3P solution (0.15 mmol). Note: T3P is exothermic; add slowly.

-

Reaction: Cap the vial and stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of product; disappearance of acid mass).

-

Workup (High Throughput):

-

Dilute reaction mixture with EtOAc (3 mL).

-

Wash with 10% LiCl (aq) (2x 1 mL) to remove DMF.

-

Wash with Sat. NaHCO₃ (1 mL) and Brine (1 mL).

-

Pass through a phase separator frit to remove water.

-

-

Purification: Evaporate solvent. If purity <90%, purify via Prep-HPLC (C18 column, H₂O/MeCN gradient + 0.1% Formic Acid).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory potency (

Context: The ADP-Glo™ assay is a luminescent ADP detection assay that is universal for all kinases.

Step-by-Step Procedure:

-

Compound Prep: Prepare 10 mM stocks of synthesized amides in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of kinase enzyme buffer (optimized for specific target).

-

Add 1 µL of compound (or DMSO control). Incubate for 10 min at RT.

-

Add 2 µL of ATP/Substrate mix (at

concentrations). -

Incubate at RT for 60 minutes (Kinase Reaction).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

-

-

Data Analysis: Read luminescence on a plate reader (e.g., EnVision). Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic model to determine

.

Mechanistic Pathway: Pyrimidine Binding Mode

Understanding how this scaffold binds is crucial for rational design. The pyrimidine core typically functions as a hinge binder, while the 3,5-difluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Figure 2: Schematic representation of the binding interactions of the 2-arylpyrimidine scaffold within the ATP-binding pocket.

References

-

Zhou, W., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[1] Journal of Medicinal Chemistry. Link

-

Liang, X., et al. (2016). "Discovery of CHMFL-ABL-053 as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor."[2] Journal of Medicinal Chemistry. Link

-

BenchChem Application Notes. (2025). "The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors." Link

-

Asquith, C.R.M., et al. (2019). "Examples of difluoromethyl use in kinase inhibitors." ResearchGate.[3] Link

-

Incyte Corporation. (2020). "Pemigatinib (Pemazyre) Prescribing Information." (Structural reference for 3,5-difluoro-2,6-dimethoxy motifs in FGFR inhibitors). Link

Sources

- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Solubility issues with 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid in organic solvents

Topic: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-73-9)

Introduction: The Physicochemical Challenge

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely facing a "brick dust" scenario. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a classic example of a "molecular brick"—a scaffold widely used in kinase inhibitor discovery (e.g., JAK, BTK inhibitors) that presents significant solubility challenges.

The Core Problem: This molecule exhibits a high melting point (often >250°C) and poor solubility in common organic solvents (DCM, low-boiling ethers). This is driven by two thermodynamic factors:

-

Strong Intermolecular Hydrogen Bonding: The carboxylic acid forms stable cyclic dimers in the solid state (

motif). -

-

To dissolve this compound, your solvent system must overcome this high lattice energy (

Module 1: Solvent Selection & Dissolution Strategies

Q1: Why won't this compound dissolve in Dichloromethane (DCM) or Methanol at room temperature?

Technical Insight: DCM is a non-polar/moderately polar aprotic solvent with low dielectric constant (

The Solution: Dipolar Aprotic Solvents For stock solutions or reactions, you must use solvents with high dielectric constants and strong H-bond accepting properties.

| Solvent Class | Recommended Solvent | Solubility Rating | Application |

| Tier 1 (Best) | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | NMR, Stock Solutions, |

| Tier 1 (Best) | DMF / NMP | High (>40 mg/mL) | Amide couplings, Peptide synthesis |

| Tier 2 (Moderate) | THF / 1,4-Dioxane | Moderate (Heat req.) | Suzuki couplings, Reductions |

| Tier 3 (Poor) | DCM , Chloroform | Negligible | Do not use as primary solvent |

| Tier 3 (Poor) | Water | Insoluble (at pH < 7) | Precipitation medium |

Q2: How do I prepare a high-concentration sample for NMR without precipitation?

Protocol:

-

Choice: Use DMSO-

.[1] It is superior to CDCl -

The "Heat-Shock" Method: If the solid floats, sonication is often ineffective.

-

Add DMSO-

. -

Heat the vial with a heat gun to

for 15 seconds. -

Vortex immediately. The heat provides the kinetic energy to break the lattice; DMSO prevents re-aggregation.

-

Module 2: Reaction Optimization (Amide Coupling)

Q3: My reaction turns into a gummy suspension when adding HATU/EDC. How do I fix this?

Diagnosis: This is a "solubility-limited rate" issue. The activated ester forms but precipitates before the amine can attack, or the starting acid never fully dissolves, trapping the reagent.

Troubleshooting Protocol:

-

Switch Solvent System: Move from pure DMF to a DMF:DCM (1:1) or NMP:THF mixture. The non-polar component helps solubilize the hydrophobic fluorinated phenyl group, while the polar component solubilizes the acid.

-

The "Base-First" Trick:

-

Suspend the acid in the solvent.

-

Add 1.5 - 2.0 equivalents of DIPEA (Diisopropylethylamine).

-

Observation: The mixture should clarify. The formation of the soluble ammonium carboxylate salt breaks the H-bond dimer, significantly increasing solubility before the coupling agent is added.

-

Q4: Can I use this acid in Suzuki-Miyaura couplings?

Yes, but watch the pH.

-

Issue: In standard carbonate buffers (pH 9-10), the acid is deprotonated (soluble). However, if the pH drops or if the counter-ion is poor (e.g., using weak bases in dioxane), precipitation occurs.

-

Recommendation: Use

as the base and 1,4-dioxane/water (4:1) at

Module 3: Work-up & Purification

Q5: How do I purify the compound without column chromatography?

The "Acid-Base Swing" Protocol: Since the product is an acid, you can leverage pH-dependent solubility to remove non-acidic impurities (starting materials, decarboxylated by-products).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in 1M NaOH (or sat.

if the product is sensitive). Ensure pH > 10.-

Result: The compound becomes the sodium carboxylate (water-soluble).

-

-

Wash (Organic Phase): Extract this aqueous layer with Ethyl Acetate or DCM (2x).

-

Action: This removes non-acidic impurities (e.g., unreacted halides, neutral pyrimidines) which migrate to the organic layer. Discard the organic layer.

-

-

Precipitation: Cool the aqueous layer on ice. Slowly add 1M HCl (or 6M HCl dropwise) with vigorous stirring until pH < 2.

-

Action: The free acid will precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid, wash with water (to remove NaCl), and dry under vacuum.

Q6: Recrystallization - What solvents work?

-

Solvent A: Acetic Acid (Glacial). Dissolve hot, cool slowly. Excellent for purines/pyrimidines.[2]

-

Solvent B: Ethanol/Water (9:1) . Dissolve in boiling ethanol, add water until turbid, cool.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the intended application.

Diagram 2: The "Acid-Base Swing" Purification Protocol

Caption: Step-by-step purification workflow leveraging pH-dependent solubility.

References & Validated Sources

-

Fluorochem Product Data. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-73-9).[3] Accessed 2024.[2][4]

-

Sigma-Aldrich Technical Library. Pyrimidine-5-carboxylic acid derivatives: Solubility and Handling.

-

Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722.[5] (Provides foundational synthesis and handling data for this class of compounds).

-

Cayman Chemical. Pyrimidine-4-carboxylic acid Solubility Data. (Used as a proxy for solvent compatibility of pyrimidine acids).

-

LookChem. General procedures for the purification of Carboxylic acids. (Standard operating procedure for acid-base extraction).

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. medcraveonline.com [medcraveonline.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Technical Support Center: Palladium Removal from Pyrimidine Carboxylic Acid Products

Executive Summary & Diagnostic Triage

The Challenge:

Pyrimidine carboxylic acids present a unique "double-threat" in palladium (Pd) removal. The pyrimidine nitrogen atoms act as strong ligands, coordinating tightly to Pd species (forming "sticky" complexes), while the carboxylic acid moiety creates solubility challenges and potential ionization issues (zwitterionic behavior). Standard washes often fail because the Pd-API binding constant (

Compliance Thresholds (ICH Q3D): Before initiating a cleanup protocol, define your target limit based on the dosage and route of administration.

| Route of Administration | Daily Dose | PDE (Permitted Daily Exposure) | Concentration Limit (ppm) |

| Oral | 10 g | 100 µ g/day | 10 ppm |

| Parenteral (IV) | 10 g | 10 µ g/day | 1 ppm |

| Inhalation | 10 g | 1 µ g/day | 0.1 ppm |

Ref: ICH Q3D Guideline for Elemental Impurities [1].

Scavenger Selection Strategy

Core Principle:

To remove Pd, you must introduce a scavenger ligand with a binding affinity (

Recommended Scavengers for Pyrimidine Carboxylic Acids

| Scavenger Type | Functional Group | Matrix | Best For | Why it Works |

| SiliaMetS® Thiol | Propylthiol (-SH) | Silica | First Choice. Acidic/Neutral conditions. | High affinity for Pd(II). The acidic nature of the product does not interfere with the thiol binding mechanism. |

| MP-TMT | Trimercaptotriazine | Polystyrene | Aqueous/Basic conditions. | Extremely high affinity. Polymer backbone is stable in basic pH (where carboxylic acids are soluble as salts). |

| SiliaMetS® DMT | Dimercaptotriazine | Silica | Organic solvents.[1] | Binds Pd(0) and Pd(II). More robust than simple thiols for difficult chelates. |

| Avoid | Amines / Diamines | Various | N/A | Risk: Can form salts with your carboxylic acid product, leading to yield loss or scavenger fouling. |

Decision Logic: Selecting the Right Scavenger

Figure 1: Decision matrix for scavenger selection based on solvent system and pH stability.

Experimental Protocols

Protocol A: Organic Solvent Scavenging (Silica-Based)

Use this when your pyrimidine carboxylic acid is dissolved in MeOH, DMF, DMSO, or THF.

-

Dissolution: Dissolve the crude product in the minimum amount of solvent (e.g., 10 volumes).

-

Loading: Add 4–8 equivalents of SiliaMetS Thiol or DMT relative to the residual Pd content (molar eq).[1]

-

Note: If Pd content is unknown, start with 5–10 wt% scavenger relative to the mass of the product.

-

-

Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4–12 hours .

-

Why? N-heterocycles (pyrimidines) bind Pd tightly. Room temperature kinetics are often too slow to break the Pd-N bond. Heat provides the activation energy for ligand exchange [2].

-

-

Filtration: Filter the hot suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

-

Wash: Wash the filter cake with clean solvent to recover adsorbed product.

Protocol B: Aqueous/Basic Scavenging (Polymer-Based)

Use this when your product is solubilized as a carboxylate salt in water or alkaline media.

-

pH Adjustment: Ensure pH is >7 to keep the product soluble, but <12 to avoid degrading the polymer support.

-

Addition: Add MP-TMT resin (approx. 0.5–1.0 g per g of product, depending on Pd load).

-

Agitation: Stir vigorously at 40–50°C for 6–18 hours.

-

Note: Polymer resins swell. Ensure the stirring mechanism does not grind the resin, which creates fines that are hard to filter. Overhead stirring is preferred over magnetic bars.

-

-

Filtration: Filter through a coarse frit (polymer beads are larger than silica particles).

Troubleshooting & FAQs

Q1: I treated my sample with Thiol silica at room temperature, but the Pd level only dropped from 1000 ppm to 400 ppm. Why? A: This is a kinetic issue, not a thermodynamic one. Pyrimidines are "sticky" ligands. At room temperature, the rate of Pd release from the pyrimidine nitrogen is slow. You must heat the reaction (50–60°C) to shift the equilibrium toward the scavenger.

Q2: My product is highly colored (orange/brown). Does this mean Pd is still present? A: Often, yes, but not always. Pd-N-heterocycle complexes are frequently yellow/orange. However, conjugated organic impurities can also be colored. Do not rely on visual inspection; use ICP-MS or XRF for validation. If color persists but Pd is low, consider a polishing step with Carboxen 564 or activated carbon [3].

Q3: Can I use activated carbon instead of expensive scavengers?

A: You can, but expect yield loss. Standard activated carbon is non-selective and will adsorb your pyrimidine product (especially due to

Q4: My pyrimidine carboxylic acid is zwitterionic and insoluble in everything. How do I scavenge? A: This is common.[2]

-

Strategy 1: Temporarily protect the acid (e.g., methyl ester), scavenge in organic solvent, then hydrolyze.

-

Strategy 2: Dissolve in 1M NaOH (forming the sodium salt), treat with MP-TMT (polymer), filter, then re-acidify to precipitate the clean product.